![molecular formula C16H16Cl2FN3OS2 B6487098 2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1) CAS No. 1217108-81-0](/img/structure/B6487098.png)
2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1)
Overview
Description
2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1) is a complex organic compound that belongs to the class of thiophenecarboxamides. This compound is characterized by the presence of a thiophene ring, a benzothiazole moiety, and a dimethylaminoethyl group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1) typically involves multiple steps. One common method includes the condensation of 5-chlorothiophene-2-carboxylic acid with 2-(dimethylamino)ethylamine to form an intermediate. This intermediate is then reacted with 4-fluoro-2-aminobenzothiazole under specific conditions to yield the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or phase-transfer agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxamide: A simpler analog with similar structural features but lacking the benzothiazole and dimethylaminoethyl groups.
5-Chloro-2-thiophenecarboxamide: Similar to the target compound but without the benzothiazole moiety.
4-Fluoro-2-benzothiazolylamine: Contains the benzothiazole and fluoro groups but lacks the thiophene and dimethylaminoethyl components.
Uniqueness
The uniqueness of 2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1) lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1), is a complex organic compound notable for its potential biological activities. This compound features a thiophene ring and a benzothiazole moiety, which contribute to its unique properties and biological interactions. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.
Structure and Composition
- Molecular Formula : C15H17ClFN3OS
- CAS Number : 1217108-81-0
- Molecular Weight : 335.83 g/mol
The compound's structure is characterized by:
- A thiophene ring , which is known for its electron-rich properties.
- A benzothiazole moiety , contributing to its pharmacological profile.
- A dimethylaminoethyl group , enhancing solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction : Combining 5-chlorothiophene-2-carboxylic acid with 2-(dimethylamino)ethylamine.
- Formation of Intermediate : The intermediate is then reacted with 4-fluoro-2-aminobenzothiazole.
- Purification : The final product is purified through crystallization or chromatography methods.
Anticancer Properties
Studies have indicated that compounds similar to 2-Thiophenecarboxamide exhibit significant anticancer activity. For instance, research on benzothiazole derivatives has shown their ability to inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 | High |
Compound B | HCC827 (Lung Cancer) | 20.46 ± 8.63 | Moderate |
Compound C | NCI-H358 (Lung Cancer) | 16.00 ± 9.38 | Moderate |
These findings suggest that the compound may act by inhibiting specific enzymes involved in cell growth, leading to reduced tumor proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
Pathogen | Activity Test Method | Result |
---|---|---|
Escherichia coli | Broth Microdilution | Effective |
Staphylococcus aureus | Broth Microdilution | Effective |
Saccharomyces cerevisiae | Eukaryotic Model Testing | Moderate Activity |
In vitro studies demonstrated that the compound exhibits antibacterial effects, making it a candidate for further development as an antimicrobial agent .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
Study on Antitumor Activity
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of related compounds on lung cancer cell lines using both two-dimensional and three-dimensional culture systems. The results indicated that modifications in the chemical structure significantly impacted the cytotoxicity profiles of the compounds tested, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compounds containing the benzothiazole structure. The findings highlighted that certain substitutions could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antibiotics based on this scaffold .
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3OS2.ClH/c1-20(2)8-9-21(15(22)12-6-7-13(17)23-12)16-19-14-10(18)4-3-5-11(14)24-16;/h3-7H,8-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLNMZCDNBRTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(S3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217108-81-0 | |
Record name | 2-Thiophenecarboxamide, 5-chloro-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-2-benzothiazolyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217108-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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